An In-depth Technical Guide to 3-Methoxybenzylhydrazine Dihydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Methoxybenzylhydrazine Dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzylhydrazine dihydrochloride is a versatile chemical intermediate of significant interest in the field of medicinal chemistry and drug development. Its unique structural features, combining a reactive hydrazine moiety with a methoxybenzyl group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of 3-Methoxybenzylhydrazine dihydrochloride, its synthesis, key applications, and essential safety and handling protocols.
Chemical Identity and Structure
At its core, 3-Methoxybenzylhydrazine dihydrochloride is the dihydrochloride salt of 3-methoxybenzylhydrazine. The presence of the benzyl group distinguishes it from phenylhydrazines, where the hydrazine group is directly attached to the aromatic ring. The methoxy group at the meta position of the benzene ring influences the molecule's electronic properties and can play a role in its interaction with biological targets.
Caption: Chemical Structure of 3-Methoxybenzylhydrazine Dihydrochloride
Physical and Chemical Properties
While specific experimental data for 3-Methoxybenzylhydrazine dihydrochloride is limited, its properties can be reliably inferred from supplier specifications and data available for its isomers and related compounds.
| Property | Value | Source |
| CAS Number | 849021-11-0 | [1][2][3] |
| Molecular Formula | C₈H₁₄Cl₂N₂O | [2][3] |
| Molecular Weight | 225.12 g/mol | [1][2] |
| Appearance | Solid (inferred) | N/A |
| Purity | ≥97-98% | [1][2] |
| Storage | 2-8°C, dry | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (inferred from 4-methoxy isomer) | |
| Stability | Hygroscopic (inferred from 4-methoxy isomer) |
Synthesis of 3-Methoxybenzylhydrazine Dihydrochloride
Caption: Proposed Synthesis Workflow for 3-Methoxybenzylhydrazine Dihydrochloride
Experimental Protocol (Adapted)
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Reaction Setup: To a solution of hydrazine hydrate in anhydrous ethanol in a round-bottom flask, slowly add a solution of 3-methoxybenzyl chloride in anhydrous ethanol at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 90°C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Solvent Removal: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Redissolution: Redissolve the resulting residue in anhydrous ethanol.
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Acidification and Precipitation: Cool the ethanolic solution in an ice bath (0°C) and slowly add a concentrated solution of hydrochloric acid. The dihydrochloride salt of the product will precipitate out of the solution.
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Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-Methoxybenzylhydrazine dihydrochloride.
Causality behind Experimental Choices:
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Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to minimize the formation of the dibenzylated byproduct.
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Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water.
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Acidification at Low Temperature: Performing the acidification at 0°C helps to maximize the yield of the precipitated salt and minimize its solubility in the solvent.
Applications in Drug Discovery and Medicinal Chemistry
3-Methoxybenzylhydrazine dihydrochloride is a valuable intermediate in the synthesis of pharmaceutical compounds[2]. Its utility stems from the reactivity of the hydrazine functional group, which allows for the construction of various molecular scaffolds.
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Formation of Hydrazones: The hydrazine moiety readily reacts with aldehydes and ketones to form stable hydrazones. These hydrazones can serve as key intermediates for the synthesis of more complex molecules or can themselves possess biological activity.
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Synthesis of Heterocyclic Compounds: It is a key building block for constructing heterocyclic scaffolds such as pyrazoles and triazoles[2]. These ring systems are prevalent in many biologically active molecules.
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Development of Kinase Inhibitors: The resulting heterocyclic compounds are often explored as selective kinase inhibitors, a major class of drugs used in cancer therapy and for treating inflammatory diseases[2].
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Central Nervous System (CNS) Agents: The presence of the methoxybenzyl group can enhance the lipophilicity of the final compounds, which may improve their ability to cross the blood-brain barrier. This makes it a useful precursor for the development of serotonin receptor modulators and potential antidepressant candidates[2].
Safety, Handling, and Storage
Specific toxicological data for 3-Methoxybenzylhydrazine dihydrochloride are not available. However, based on the known hazards of related hydrazine derivatives, appropriate safety precautions must be taken. Hydrazine and its derivatives are generally considered to be hazardous substances.
Hazard Identification (Inferred from related compounds):
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Acute Toxicity: Harmful if swallowed[5].
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Serious Eye Damage/Eye Irritation: Causes serious eye irritation[5][6].
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[5][6].
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place at 2-8°C[2].
-
The compound is reported to be hygroscopic, so protection from moisture is important[4].
Analytical Methods
The purity and identity of 3-Methoxybenzylhydrazine dihydrochloride can be assessed using standard analytical techniques. A specific, validated analytical method is not published, but a gas chromatography (GC) method for the determination of benzylhydrazine in pharmaceutical products can be adapted[7].
Protocol: Purity Determination by Gas Chromatography (GC) - Conceptual Framework
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Derivatization: Due to the polar and reactive nature of hydrazines, derivatization is often necessary for GC analysis. A common approach is the reaction with a suitable reagent, such as benzoyltrifluoroacetone, to form a more volatile and thermally stable pyrazole derivative[7].
-
Sample Preparation:
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Accurately weigh a sample of 3-Methoxybenzylhydrazine dihydrochloride.
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Dissolve the sample in a suitable solvent.
-
Add the derivatizing agent and allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).
-
-
GC Analysis:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is typically suitable for the separation of the derivatized analyte.
-
Injector: Use a split/splitless injector at a temperature that ensures efficient volatilization of the derivative without causing degradation.
-
Oven Program: A temperature gradient program will likely be required to ensure good separation from any impurities or byproducts.
-
Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would be appropriate for the detection of the nitrogen-containing derivative.
-
-
Quantification: The purity of the sample can be determined by comparing the peak area of the derivatized product to that of a certified reference standard, or by area percent normalization if a standard is not available.
Rationale for Derivatization: Direct GC analysis of hydrazines is challenging due to their high polarity, potential for thermal degradation in the injector and column, and their tendency to adsorb to active sites in the GC system, leading to poor peak shape and reproducibility. Derivatization converts the analyte into a less polar, more volatile, and more thermally stable compound, overcoming these challenges and enabling robust and reliable analysis.
Conclusion
3-Methoxybenzylhydrazine dihydrochloride is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. While specific physical and chemical data for this compound are not extensively documented, a clear understanding of its structure, a plausible synthetic route, and its key applications in drug discovery can be established. By adhering to strict safety protocols based on the known hazards of related hydrazine compounds, researchers can effectively and safely utilize this important chemical intermediate to advance the development of new therapeutics.
References
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ChemUniverse. 3-METHOXYBENZYLHYDRAZINE DIHYDROCHLORIDE. [Online] Available at: [Link]
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MySkinRecipes. (3-Methoxybenzyl)hydrazine dihydrochloride. [Online] Available at: [Link]
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PubChem. 3-Methoxyphenylhydrazine hydrochloride. [Online] Available at: [Link]
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PubChem. Benzylhydrazine dihydrochloride. [Online] Available at: [Link]
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PharmaCompass. Benzylhydrazine. [Online] Available at: [Link]
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PubChem. 4-Methoxybenzylhydrazine hydrochloride. [Online] Available at: [Link]
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PubChem. 4-Methoxyphenylhydrazine hydrochloride. [Online] Available at: [Link]
-
Lovering, E. G., et al. (1985). Determination of hydrazine in pharmaceuticals IV: Hydrazine and benzylhydrazine in isocarboxazid. Journal of pharmaceutical sciences, 74(1), 105-107. Available at: [Link]
Sources
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